Steroid sulfatase-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

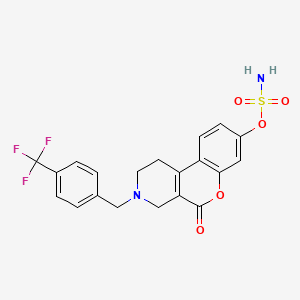

Structure

3D Structure

Properties

Molecular Formula |

C20H17F3N2O5S |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

[5-oxo-3-[[4-(trifluoromethyl)phenyl]methyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-8-yl] sulfamate |

InChI |

InChI=1S/C20H17F3N2O5S/c21-20(22,23)13-3-1-12(2-4-13)10-25-8-7-15-16-6-5-14(30-31(24,27)28)9-18(16)29-19(26)17(15)11-25/h1-6,9H,7-8,10-11H2,(H2,24,27,28) |

InChI Key |

DUVCWFUPBNNTBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O)CC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Irreversible Steroid Sulfatase Inhibitors

Disclaimer: As of November 2025, detailed scientific literature, including specific quantitative data and experimental protocols for a compound designated "Steroid sulfatase-IN-7," is not publicly available. The information that "this compound is an irreversible steroid sulfatase (STS) inhibitor with an IC50 value of 0.05 nM against human placental STS" is available from commercial suppliers.[1] Due to the absence of comprehensive research data for this specific molecule, this guide will provide an in-depth overview of the mechanism of action of irreversible steroid sulfatase inhibitors, using the well-characterized inhibitor Irosustat (STX64) and other relevant compounds as illustrative examples. The principles, pathways, and experimental methodologies described herein are representative of this class of inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Core Concept: Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be further converted into potent estrogens and androgens, which play a significant role in the proliferation of hormone-dependent cancer cells.[2] Irreversible STS inhibitors are designed to block this crucial step, thereby reducing the levels of active steroid hormones in target tissues.[3]

Mechanism of Action of Irreversible STS Inhibitors

The primary mechanism of action for many potent, irreversible STS inhibitors, including the class to which this compound likely belongs, involves the targeted inactivation of the STS enzyme.[4] These inhibitors typically contain a sulfamate ester group, which is key to their irreversible action.

The inactivation process can be summarized as follows:

-

Active Site Binding: The inhibitor, mimicking the natural substrate (e.g., estrone sulfate), binds to the active site of the STS enzyme.

-

Sulfamoyl Group Transfer: Once bound, the inhibitor undergoes a catalytic process similar to the natural substrate. However, instead of the hydrolysis of a sulfate group, the sulfamate moiety is transferred to a key amino acid residue in the active site.

-

Covalent Modification: This transfer results in the formation of a stable, covalent bond between the sulfamoyl group and the enzyme, leading to its irreversible inactivation.

This mechanism effectively shuts down the enzyme's ability to hydrolyze its natural substrates, leading to a significant reduction in the production of active steroid hormones.

Signaling Pathway Affected by STS Inhibition

The inhibition of STS has a direct impact on the steroid biosynthesis pathway. By blocking the conversion of inactive steroid sulfates to their active forms, STS inhibitors reduce the pool of precursors for potent estrogens and androgens. This leads to decreased activation of estrogen and androgen receptors, which are key drivers of cell proliferation in hormone-dependent cancers.

Caption: Impact of this compound on Steroid Hormone Synthesis.

Quantitative Data for Representative STS Inhibitors

While specific data for this compound is limited to its IC50 value, the following table summarizes key quantitative data for other well-characterized irreversible STS inhibitors. This data provides a comparative context for the potency and activity of this class of compounds.

| Compound Name | IC50 (nM) | Cell Line/Enzyme Source | Reference |

| This compound | 0.05 | Human placental STS | [1] |

| Irosustat (STX64) | 0.2 (in MCF-7 cells) | MCF-7 cells | N/A |

| Irosustat (STX64) | 8 | Placental microsomes | [5] |

| Steroid sulfatase-IN-1 | 1.71 | N/A | [1] |

| Steroid sulfatase-IN-3 | 25.8 | N/A | [1] |

| Steroid sulfatase-IN-4 | 25 | Human STS | [6] |

| Steroid sulfatase-IN-5 | 0.32 | N/A | N/A |

N/A: Not available in the searched documents.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of STS inhibitors. The following sections outline typical methodologies used in the characterization of these compounds, based on protocols described for similar inhibitors.

In Vitro STS Inhibition Assay

This assay is fundamental for determining the inhibitory potency (e.g., IC50) of a compound against the STS enzyme.

Caption: General workflow for an in vitro steroid sulfatase inhibition assay.

Methodology:

-

Enzyme Preparation: A source of STS enzyme, such as human placental microsomes or lysates from cells overexpressing STS, is prepared.

-

Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.

-

Incubation: The enzyme preparation is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding and inactivation.

-

Reaction Initiation: A radiolabeled substrate, typically [3H]estrone sulfate, is added to initiate the enzymatic reaction.

-

Reaction Termination: After a specific time, the reaction is stopped, often by the addition of an organic solvent.

-

Product Separation: The radiolabeled product (e.g., [3H]estrone) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed is quantified by measuring its radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based STS Activity Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular STS activity.

Methodology:

-

Cell Culture: A suitable cell line that expresses STS, such as MCF-7 breast cancer cells, is cultured.

-

Inhibitor Treatment: The cells are treated with various concentrations of the test inhibitor for a specified duration.

-

Substrate Addition: A radiolabeled substrate is added to the cell culture medium.

-

Incubation: The cells are incubated to allow for substrate uptake and metabolism.

-

Product Extraction and Analysis: The medium and/or cell lysates are collected, and the radiolabeled product is extracted and quantified as described in the in vitro assay.

In Vivo Efficacy Studies

Animal models are used to evaluate the in vivo efficacy of STS inhibitors in a physiological context.

Methodology:

-

Animal Model: An appropriate animal model is chosen, often ovariectomized nude mice bearing xenografts of hormone-dependent cancer cells (e.g., MCF-7).

-

Tumor Induction: Tumors are allowed to grow to a certain size.

-

Inhibitor Administration: The test inhibitor is administered to the animals through a relevant route (e.g., oral gavage).

-

Monitoring: Tumor growth, body weight, and other relevant parameters are monitored over time.

-

Pharmacodynamic Analysis: At the end of the study, tissues (e.g., tumor, liver) can be collected to measure STS activity and steroid hormone levels to confirm the in vivo mechanism of action.

Conclusion

While specific data on this compound remains limited, the established principles of irreversible steroid sulfatase inhibition provide a strong framework for understanding its likely mechanism of action. As a highly potent, irreversible inhibitor, it is expected to covalently modify and inactivate the STS enzyme, leading to a significant reduction in the local production of active estrogens and androgens. This makes it, and other compounds in its class, promising candidates for the treatment of hormone-dependent diseases, particularly breast and prostate cancer. Further research and publication of detailed studies on this compound are needed to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Synthesis and biological evaluation of thiophosphate tricyclic coumarin derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple pathways for the irreversible inhibition of steroid sulfatase with quinone methide-generating suicide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Steroid Sulfatase-IN-7: A Potent Tricyclic Coumarin-Based Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] Elevated STS activity has been implicated in the progression of hormone-dependent cancers, such as breast and prostate cancer, by providing a localized supply of tumor-promoting steroids.[3][4] This has established STS as a compelling therapeutic target for the development of novel anticancer agents.

This technical guide details the discovery, synthesis, and biological evaluation of Steroid sulfatase-IN-7, a highly potent, irreversible inhibitor of human steroid sulfatase. This compound, identified as the tricyclic coumarin-based sulfamate derivative 9e in a 2023 study by Chiu et al., represents a significant advancement in the field of STS inhibitor development.[5]

Discovery and Rationale

The design of this compound was inspired by the clinical success of Irosustat (STX64), the first-in-class STS inhibitor to enter clinical trials.[1] The core structure of this compound is a tricyclic coumarin scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacological properties. The key pharmacophore for irreversible STS inhibition is the sulfamate group (-OSO₂NH₂), which is believed to mimic the endogenous sulfate substrate and covalently modify a key formylglycine residue in the active site of the enzyme.

The development of this compound was part of a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and drug-like properties of coumarin-based STS inhibitors.[1] The study explored various tricyclic and tetracyclic derivatives, ultimately identifying the specific substitutions present in this compound as optimal for achieving sub-nanomolar inhibitory activity.

Quantitative Biological Data

The biological activity of this compound and related compounds was rigorously evaluated. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibition of Human Placental Steroid Sulfatase (STS)

| Compound | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (nM⁻¹min⁻¹) |

| This compound (9e) | 0.13 | 0.05 | 1.43 | 28.6 |

| Irosustat (Reference) | 8.0 | 2.5 | 0.18 | 0.072 |

| Compound 9d | 0.21 | 0.08 | 1.25 | 15.6 |

| Compound 10c (Tetracyclic) | 0.85 | 0.40 | 7.64 | 19.1 |

Data extracted from Chiu PF, et al. Bioorg Chem. 2023.[5]

Table 2: Cytotoxicity in Human Breast Cancer Cell Lines (MCF-7)

| Compound | GI₅₀ (µM) |

| This compound (9e) | >10 |

| Irosustat (Reference) | >10 |

| Doxorubicin (Positive Control) | 0.02 |

Data extracted from Chiu PF, et al. Bioorg Chem. 2023.[5]

Experimental Protocols

Synthesis of this compound (Compound 9e)

The synthesis of this compound is a multi-step process starting from commercially available materials. The general synthetic scheme for related tricyclic coumarin sulfamates is outlined below. The specific reagents and conditions for the synthesis of compound 9e can be found in the supporting information of the source publication.

Caption: General synthetic workflow for tricyclic coumarin sulfamates.

Detailed Protocol (General):

-

Synthesis of the Hydroxycoumarin Intermediate: A substituted phenol is reacted with a β-ketoester under acidic conditions (e.g., Pechmann condensation) to yield the corresponding 7-hydroxycoumarin derivative.

-

Formation of the Tricyclic Core: The 7-hydroxycoumarin is then subjected to a cyclization reaction to form the tricyclic core structure. The specific conditions for this step depend on the nature of the desired ring system.

-

Sulfamoylation: The final step involves the sulfamoylation of the hydroxyl group on the tricyclic coumarin. This is typically achieved by reacting the hydroxycoumarin with sulfamoyl chloride in the presence of a base.

Human Placental Steroid Sulfatase (STS) Inhibition Assay

The inhibitory activity of this compound against human placental STS was determined using a well-established radiometric assay.

Caption: Workflow for the STS inhibition assay.

Protocol:

-

Enzyme Preparation: Human placental microsomes, a rich source of STS, are prepared by differential centrifugation of placental homogenates.

-

Incubation: The placental microsomes are incubated in a buffered solution (pH 7.4) with the radiolabeled substrate, [³H]-estrone sulfate, and varying concentrations of the test inhibitor (this compound).

-

Reaction Termination and Extraction: The enzymatic reaction is terminated by the addition of toluene. The liberated [³H]-estrone is extracted into the organic toluene phase, while the unreacted [³H]-estrone sulfate remains in the aqueous phase.

-

Quantification: The radioactivity in the organic phase is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Enzyme Kinetic Studies

To characterize the mechanism of inhibition, detailed enzyme kinetic studies were performed.

Caption: Workflow for irreversible inhibitor kinetic analysis.

Protocol:

-

Pre-incubation: The enzyme is pre-incubated with the inhibitor for various periods before the addition of the substrate.

-

Measurement of Residual Activity: The reaction is initiated by the addition of the substrate, and the initial velocity is measured.

-

Determination of k_obs: The apparent first-order rate constant of inactivation (k_obs) is determined at each inhibitor concentration by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time.

-

Determination of Kᵢ and kᵢₙₐ꜀ₜ: The inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ) are determined by plotting k_obs against the inhibitor concentration.

Cell-Based Cytotoxicity Assay (MCF-7 Cells)

The cytotoxic effect of this compound was evaluated in the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7, using the MTT assay.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the GI₅₀ (the concentration required to inhibit cell growth by 50%) is calculated.

Signaling Pathway

The inhibition of steroid sulfatase by this compound has a direct impact on the steroidogenesis pathway, leading to a reduction in the levels of biologically active estrogens and androgens.

Caption: Inhibition of the steroid sulfatase pathway by this compound.

Conclusion

This compound is a novel, highly potent, and irreversible inhibitor of human steroid sulfatase. Its discovery represents a significant contribution to the development of potential therapeutics for hormone-dependent cancers. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of oncology, medicinal chemistry, and drug development who are interested in the further investigation and potential clinical translation of this promising compound.

References

- 1. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. youtube.com [youtube.com]

Introduction to Steroid Sulfatase (STS)

An In-depth Technical Guide to Steroid Sulfatase and its Inhibition

Disclaimer: The specific compound "Steroid sulfatase-IN-7" is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the target enzyme, steroid sulfatase (STS), and details the characteristics of well-studied STS inhibitors as representative examples to fulfill the technical requirements of this request.

Steroid sulfatase (STS), also known as steryl-sulfatase, is a crucial enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be converted into potent estrogens and androgens, which are implicated in the growth of hormone-dependent cancers like breast, prostate, and endometrial cancers.[3][4] Given its pivotal role in hormone production, STS has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[1][2]

Mechanism of Action of STS Inhibitors

STS inhibitors block the activity of the steroid sulfatase enzyme, thereby preventing the conversion of inactive steroid sulfates into their active forms. This reduction in the levels of active estrogens and androgens can, in turn, inhibit the growth of hormone-dependent tumors.[1] Many potent STS inhibitors are based on an aryl sulfamate pharmacophore and are thought to act as irreversible, active-site-directed inhibitors.[4]

Representative Steroid Sulfatase Inhibitors

Due to the lack of specific public data for "this compound," this section will focus on well-characterized STS inhibitors: Irosustat (STX64), Estrone-3-O-sulfamate (EMATE), and STX213.

Quantitative Data for Representative STS Inhibitors

The inhibitory potency of these compounds has been evaluated in various in vitro systems, including placental microsomes and cancer cell lines. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify their efficacy.

| Compound | Assay System | IC50 (nM) | Ki (nM) | Reference |

| Irosustat (STX64) | Placental Microsomes | 8 | - | [1][5] |

| JEG-3 Cells | 0.015 - 0.025 | - | [6][7] | |

| MCF-7 Cells | 0.2 | - | [5] | |

| EMATE | Placental Microsomes | 18 | 73 | [8][9] |

| MCF-7 Cells | 0.83 | - | [9] | |

| STX213 | Placental Microsomes | 1 | - |

Note: Ki values are not always reported and can be calculated from IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.[10]

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of STS inhibitors.

In Vitro Steroid Sulfatase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on STS enzyme activity, often using a preparation of human placental microsomes, which are a rich source of the enzyme.

Objective: To determine the IC50 value of a test compound against STS.

Materials:

-

Human placental microsomes

-

Radiolabeled substrate (e.g., [³H]estrone sulfate)

-

Test inhibitor at various concentrations

-

Scintillation fluid and counter

-

Buffer solution (e.g., Tris-HCl)

Procedure:

-

Prepare reaction mixtures containing the buffer, radiolabeled substrate, and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding the placental microsome preparation.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a suitable solvent (e.g., toluene) to extract the product (e.g., [³H]estrone).

-

Quantify the amount of radiolabeled product using liquid scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based STS Inhibition and Proliferation Assay

This assay evaluates the ability of an inhibitor to penetrate cells and inhibit STS activity in a cellular context, and its subsequent effect on cancer cell proliferation.

Objective: To assess the anti-proliferative effect of an STS inhibitor on hormone-dependent cancer cells.

Materials:

-

Hormone-dependent cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

Test inhibitor at various concentrations

-

Estrone sulfate (E1S) as a precursor for estrogen production

-

Cell proliferation assay kit (e.g., MTT, BrdU)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test inhibitor in the presence of E1S.

-

Incubate the cells for a period of several days.

-

Assess cell proliferation using a chosen assay kit according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to a control treated only with E1S.

-

Determine the IC50 value for the anti-proliferative effect.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes how to evaluate the in vivo efficacy of an STS inhibitor in a tumor xenograft model using immunodeficient mice.

Objective: To determine the effect of an STS inhibitor on tumor growth in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Hormone-dependent cancer cells (e.g., MCF-7)

-

Matrigel (optional, to support initial tumor growth)

-

Test inhibitor formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Inject cancer cells, often mixed with Matrigel, subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the treated and control groups to assess the efficacy of the inhibitor.

Visualizations

Signaling Pathway of Steroidogenesis and STS Inhibition

References

- 1. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]

- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irosustat - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Steroid Sulfatase Inhibitor Irosustat (STX64)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Irosustat (also known as STX64, 667-Coumate, and BN83495), a potent, irreversible, nonsteroidal inhibitor of steroid sulfatase (STS).[1][2][3] Irosustat has been the subject of numerous preclinical and clinical studies for the treatment of hormone-dependent cancers, such as those of the breast, endometrium, and prostate.[1][4][5]

Chemical Structure and Physicochemical Properties

Irosustat is a tricyclic coumarin sulfamate.[6][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate | [1] |

| Synonyms | STX64, 667-Coumate, BN83495, Oristusane | [1] |

| CAS Number | 288628-05-7 | [1] |

| Molecular Formula | C14H15NO5S | [1][8] |

| Molecular Weight | 309.34 g/mol | [1][8] |

| Solubility | Soluble in DMSO | [3][9] |

Chemical Structure of Irosustat

Caption: Chemical structure of Irosustat (STX64).

Biological Activity and Potency

Irosustat is a highly potent inhibitor of the steroid sulfatase enzyme. Its inhibitory activity has been characterized in various in vitro systems, as detailed in the table below.

| Assay System | IC50 Value | Source |

| Placental Microsomes | 8 nM | [2][9][10][11] |

| MCF-7 Breast Cancer Cells | 0.2 nM | [9][10] |

| JEG-3 Placental Carcinoma Cells | 1.7 nM | [12] |

| Other Potent Derivatives (in vitro) | 0.015 - 0.025 nM | [13][14] |

Mechanism of Action

Irosustat acts as an irreversible, active site-directed inhibitor of steroid sulfatase.[2][4] STS is a crucial enzyme in the biosynthesis of active steroid hormones.[15] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][4][15] These can then be further converted into potent estrogens and androgens.

By irreversibly inhibiting STS, Irosustat blocks this conversion, thereby reducing the levels of active estrogens and androgens that can stimulate the growth of hormone-dependent tumors.[4][8] The sulfamate moiety of Irosustat is thought to covalently bind to the active site formylglycine residue of the STS enzyme, leading to its inactivation.[4][13]

Mechanism of Action of Irosustat

Caption: Irosustat's mechanism of action in inhibiting steroid hormone synthesis.

Pharmacokinetics

Irosustat is orally active.[1] Despite being susceptible to degradation in plasma ex vivo, it is protected in vivo through sequestration within red blood cells, where it binds to carbonic anhydrase II.[1] This mechanism helps it to avoid first-pass metabolism. The elimination half-life of Irosustat has been reported to be approximately 24 hours.[1][16]

In a phase I clinical study, oral administration of 5 mg/day of Irosustat for 5 days resulted in a 98-99% inhibition of STS activity in breast tumor tissue.[1][16] This was accompanied by a significant decrease in the serum levels of estrone, estradiol, DHEA, androstenediol, androstenedione, and testosterone.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of STS inhibitors. Below are outlines of key methodologies cited in the literature for Irosustat.

In Vitro STS Inhibition Assay (Placental Microsomes)

This assay determines the direct inhibitory effect of a compound on the STS enzyme.

-

Enzyme Source : Purified STS enzyme extracted from human placenta.[17]

-

Substrate : Radiolabelled [3H]estrone sulfate is used as the substrate.[17]

-

Reaction Mixture : A typical reaction mixture contains Tris-HCl buffer (pH 7.4), the radiolabelled substrate, the test inhibitor (e.g., Irosustat) at various concentrations, and the purified STS enzyme.[17]

-

Incubation : The reaction is incubated to allow for enzymatic conversion of the substrate.

-

Detection : The amount of hydrolyzed product is quantified to determine the level of enzyme inhibition.

Cell-Based STS Inhibition Assay (JEG-3 or MCF-7 Cells)

This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular STS activity.

-

Cell Lines : Human choriocarcinoma (JEG-3) or breast cancer (MCF-7) cells, which express STS, are commonly used.[12][13]

-

Cell Culture : Cells are cultured in appropriate growth medium.[9]

-

Treatment : Cells are treated with the inhibitor (e.g., Irosustat) at a range of concentrations.[9][12]

-

Assay : After a specified incubation period (e.g., 72 hours), the STS activity within the cells is measured, often using a radiolabelled substrate added to the culture medium.[9]

-

Endpoint : The percentage of remaining STS activity is calculated relative to untreated control cells.

In Vivo Efficacy in Animal Models

Animal models are used to evaluate the in vivo efficacy of STS inhibitors.

-

Animal Model : Ovariectomized rats with nitrosomethylurea (NMU)-induced mammary tumors are a common model.[9]

-

Tumor Induction : Hormone-dependent tumors are stimulated to regrow with estrone sulfate (E1S).

-

Treatment : Animals are treated with the STS inhibitor (e.g., Irosustat, administered orally) in addition to E1S.[9]

-

Endpoint : Tumor volumes are measured over time to assess the effect of the inhibitor on tumor growth.[9]

References

- 1. Irosustat - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irosustat | C14H15NO5S | CID 5287541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. tandfonline.com [tandfonline.com]

Preliminary Technical Guide: Steroid Sulfatase-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research and data available for Steroid Sulfatase-IN-7 (STS-IN-7), a novel, potent, and irreversible inhibitor of the steroid sulfatase (STS) enzyme. This document is intended to serve as a foundational resource for professionals in the fields of oncology, endocrinology, and drug development who are interested in the therapeutic potential of STS inhibition.

Introduction to Steroid Sulfatase (STS)

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, such as breast and prostate cancer.[3][4] Consequently, the inhibition of STS presents a promising therapeutic strategy for these malignancies.[1][2]

Core Compound Data: this compound

This compound is a novel, irreversible inhibitor of human steroid sulfatase.[3][4][5][6][7] It belongs to a class of tricyclic coumarin-based sulfamates.[4][7]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇F₃N₂O₅S | [7] |

| Molecular Weight | 454.42 g/mol | [7] |

| Type of Inhibition | Irreversible | [3][4][5][6][7] |

| Chemical Structure (SMILES) | NS(OC1=CC=C2C(OC(C3=C2CCN(CC4=CC=C(C(F)(F)F)C=C4)C3)=O)=C1)(=O)=O | [7] |

Quantitative Efficacy Data

The inhibitory potency of this compound has been characterized through comprehensive enzyme kinetic studies. The key quantitative metrics are summarized below, with comparative data for other notable inhibitors from the same study.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐcₜ/Kᵢ (nM⁻¹min⁻¹) |

| This compound | Human Placental STS | 0.05 | 0.05 | 28.6 |

| Steroid Sulfatase-IN-5 | Human Placental STS | 0.32 | - | - |

| Steroid Sulfatase-IN-6 | Human Placental STS | - | 0.4 | 19.1 |

Data sourced from MedChemExpress and Chiu PF, et al.[4][5][7]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of the steroid sulfatase enzyme. This blockade prevents the conversion of inactive steroid sulfates into their biologically active forms. In the context of hormone-dependent cancers, this leads to a reduction in the intratumoral levels of estrogens and androgens, thereby depriving the cancer cells of the hormonal signals that drive their proliferation.

Below is a diagram illustrating the steroidogenesis pathway and the point of intervention for this compound.

Caption: Steroidogenesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the evaluation of STS inhibitors. For the specific, detailed protocols used for this compound, it is imperative to consult the primary literature by Chiu PF, et al.

STS Enzyme Inhibition Assay (In Vitro)

This assay is designed to determine the in vitro potency of an inhibitor against the steroid sulfatase enzyme.

Materials:

-

Human placental microsomes (as a source of STS)

-

[³H]-Estrone-3-sulfate (radiolabeled substrate)

-

Toluene-based scintillation fluid

-

Test inhibitor (this compound)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a microcentrifuge tube, combine the human placental microsomes, a specific concentration of the test inhibitor, and the phosphate buffer.

-

Pre-incubate the mixture at 37°C for a designated period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the [³H]-Estrone-3-sulfate substrate.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).

-

Terminate the reaction by adding an excess of toluene-based scintillation fluid.

-

Vortex the mixture vigorously to separate the aqueous and organic layers. The liberated [³H]-estrone will partition into the organic phase.

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The general workflow for the preclinical evaluation of a novel STS inhibitor like this compound is depicted below.

References

- 1. SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]

- 6. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

In Vitro Characterization of Steroid Sulfatase Inhibitors: A Technical Guide Focused on Estrone-3-O-Sulfamate (EMATE)

Disclaimer: No specific information could be found for a compound designated "Steroid sulfatase-IN-7" in the provided search results. This technical guide will therefore focus on a well-characterized and potent steroid sulfatase (STS) inhibitor, Estrone-3-O-sulfamate (EMATE), as a representative example to illustrate the in vitro characterization process for this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of steroid sulfatase inhibitors.

Core Concept: Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][3] These active steroids can then be converted into potent estrogens and androgens that can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[1][4] Therefore, inhibiting STS is a promising therapeutic strategy for these diseases.[2][5]

EMATE is an active site-directed, irreversible inhibitor of STS.[6] It is proposed to inactivate the enzyme through irreversible sulfamoylation of the active site.[6]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of EMATE against steroid sulfatase.

| Inhibitor | Target | Assay System | IC50 Value | Notes |

| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase (STS) | MCF-7 breast cancer cells | 65 pM[2] | Time- and concentration-dependent irreversible inhibition.[2] |

| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase (STS) | Placental microsomes | Not specified | Time-, concentration-, and pH-dependent inactivation.[6] |

Experimental Protocols

Steroid Sulfatase Enzyme Inhibition Assay in Placental Microsomes

This protocol is based on methodologies described for characterizing STS inhibitors.[6]

Objective: To determine the inhibitory potential of a test compound against STS activity in a cell-free system.

Materials:

-

Human placental microsomes (source of STS)

-

[3H]-Estrone sulfate (substrate)

-

Phosphate buffer (pH 7.4)

-

Test inhibitor (e.g., EMATE) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation fluid and vials

-

Toluene

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), a known concentration of human placental microsomes, and the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [3H]-Estrone sulfate.

-

Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a suitable organic solvent, such as toluene, to extract the product ([3H]-Estrone).

-

Separate the organic and aqueous phases by centrifugation.

-

Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the amount of hydrolyzed substrate.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Steroid Sulfatase Inhibition Assay in MCF-7 Cells

This protocol is based on methodologies used to evaluate STS inhibitors in a cellular context.[6]

Objective: To assess the ability of a test compound to inhibit STS activity within intact cells.

Materials:

-

MCF-7 human breast cancer cells (known to express STS)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

[3H]-Estrone sulfate

-

Test inhibitor (e.g., EMATE)

-

Phosphate-buffered saline (PBS)

-

Toluene

Procedure:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Wash the cells with PBS to remove any interfering substances from the culture medium.

-

Pre-incubate the cells with the test inhibitor at various concentrations in a serum-free medium for a defined period.

-

Add [3H]-Estrone sulfate to the cells and incubate for a specific time at 37°C.

-

Stop the reaction by removing the medium.

-

Extract the formed [3H]-Estrone from the cell monolayer and the medium using toluene.

-

Quantify the radioactivity in the toluene extract using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocol.

Mandatory Visualizations

Signaling Pathway of Steroid Sulfatase Action and Inhibition

Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.

Experimental Workflow for In Vitro Characterization of an STS Inhibitor

Caption: General workflow for the in vitro characterization of STS inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

Steroid Sulfatase (STS) Inhibition: A Technical Overview of Binding Affinity and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in human physiology, responsible for the hydrolysis of steroid sulfates, thereby converting them into their biologically active forms.[1][2] This process is a key step in the biosynthesis of estrogens and androgens.[3][4] The enzyme's role in providing active steroids for hormone-dependent cancer cell proliferation has made it a significant target for therapeutic intervention, particularly in oncology.[1][3][5][6] This technical guide provides an in-depth overview of the binding affinity of inhibitors to STS, focusing on the widely studied irreversible inhibitor Irosustat as a representative example, due to the lack of specific public data for a compound designated "Steroid sulfatase-IN-7". The guide details the experimental protocols for assessing inhibitory activity and visualizes the relevant biological pathways and experimental workflows.

Steroid Sulfatase and its Role in Steroidogenesis

STS is a membrane-bound enzyme primarily located in the endoplasmic reticulum.[3][7] It catalyzes the hydrolysis of various steroid sulfates, including dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), to their unconjugated forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[2][5] These products can then be further converted into potent androgens and estrogens that can stimulate the growth of hormone-dependent tumors, such as those in breast and prostate cancer.[1][3] Elevated STS expression has been observed in malignant breast tissues and is associated with a poorer prognosis, highlighting its clinical significance.[3]

Binding Affinity of STS Inhibitors

The development of potent STS inhibitors has been a major focus of research. These inhibitors can be broadly categorized as steroidal and non-steroidal, with many of the most potent being irreversible inhibitors that possess a phenol sulfamate ester pharmacophore.[1][6] This moiety is thought to irreversibly modify the active site formylglycine residue of the STS enzyme.[2]

Quantitative Data for Irosustat (STX64, 667 COUMATE)

Irosustat is a potent, non-steroidal, irreversible STS inhibitor that has undergone clinical trials.[2][6] Its binding affinity is typically expressed in terms of its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target Enzyme | Assay System | Substrate | IC50 Value | Reference |

| Irosustat (STX64) | Steroid Sulfatase | Human Placental Microsomes | Estrone Sulfate (E1-S) | 8 nM | [4] |

| EMATE | Steroid Sulfatase | Human Placental Microsomes | Estrone Sulfate (E1-S) | 25 nM | [4] |

This table presents a comparison of the IC50 values for Irosustat and another well-known STS inhibitor, EMATE, demonstrating the high potency of Irosustat.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds against STS involves specific enzymatic assays. The following is a generalized protocol based on common methodologies cited in the literature.

Protocol: In Vitro STS Inhibition Assay using Human Placental Microsomes

1. Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human steroid sulfatase.

2. Materials:

-

Human placental microsomes (source of STS enzyme)

-

Test compound (e.g., Irosustat) dissolved in a suitable solvent (e.g., DMSO)

-

Radiolabeled substrate: [3H]Estrone-3-sulfate ([3H]E1S)

-

Phosphate buffer (pH 7.4)

-

Toluene or other suitable organic solvent for extraction

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Incubator or water bath (37°C)

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and a series of dilutions to cover a range of concentrations.

-

Prepare a working solution of [3H]E1S in phosphate buffer.

-

Prepare the microsomal enzyme suspension in phosphate buffer.

-

-

Enzyme Inhibition Assay:

-

In microcentrifuge tubes, add a small aliquot of the test compound dilution (or vehicle control).

-

Add the microsomal enzyme suspension to each tube.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the [3H]E1S substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Extraction of the Product:

-

Stop the reaction by adding an excess of cold phosphate buffer.

-

Add toluene (or another appropriate organic solvent) to each tube to extract the unconjugated [3H]estrone product. The unreacted [3H]E1S will remain in the aqueous phase.

-

Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic phases.

-

-

Quantification:

-

Transfer an aliquot of the organic layer (containing the [3H]estrone) to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of STS activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations

Signaling Pathway of Steroidogenesis and STS Action

Caption: Steroidogenesis pathway highlighting the central role of STS.

Experimental Workflow for STS Inhibition Assay

References

- 1. academic.oup.com [academic.oup.com]

- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ommbid.mhmedical.com [ommbid.mhmedical.com]

Methodological & Application

Application Notes and Protocols for Steroid Sulfatase-IN-7 (Compound 9e)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase-IN-7, referred to in the primary literature as compound 9e , is a highly potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a crucial role in the biosynthesis of active estrogens and androgens by hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA). Upregulation of STS activity is implicated in the progression of hormone-dependent diseases, including breast cancer. This compound, a tricyclic coumarin-based sulfamate, demonstrates exceptional inhibitory potency against human placental STS, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

Chemical Properties and Mechanism of Action

This compound (Compound 9e) is a small molecule with the molecular formula C₂₀H₁₇F₃N₂O₅S. As a sulfamate-containing inhibitor, it is designed to mimic the endogenous substrate and irreversibly inactivate the STS enzyme. This irreversible inhibition is achieved through the sulfamoyl group, which is believed to covalently modify a key catalytic residue in the active site of the enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 9e) as a potent STS inhibitor.

Table 1: In Vitro Inhibitory Activity against Human Placental Steroid Sulfatase

| Compound | IC₅₀ (nM) |

| This compound (9e) | 0.05 |

IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Enzyme Kinetic Parameters for Irreversible Inhibition of Human Placental STS

| Compound | Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (nM⁻¹min⁻¹) |

| This compound (9e) | 0.05 | 1.43 | 28.6 |

Kᵢ represents the initial binding affinity of the inhibitor to the enzyme. kᵢₙₐ꜀ₜ is the maximal rate of enzyme inactivation. The kᵢₙₐ꜀ₜ/Kᵢ ratio is a measure of the overall efficiency of the irreversible inhibitor.

Signaling Pathway

Steroid sulfatase (STS) is a key enzyme in the pathway that converts inactive sulfated steroids into biologically active estrogens and androgens. Inhibition of STS by this compound blocks this conversion, thereby reducing the levels of active steroid hormones that can promote the growth of hormone-dependent cancers.

Figure 1. Simplified signaling pathway illustrating the role of Steroid Sulfatase (STS) and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound (Compound 9e), based on the methodologies described in the primary literature.[1]

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human placental STS.

Materials:

-

Human placental microsomes (source of STS enzyme)

-

This compound (Compound 9e)

-

[³H]-Estrone-3-sulfate (substrate)

-

Toluene

-

Scintillation fluid

-

Phosphate buffer (pH 7.4)

-

96-well plates

-

Incubator (37°C)

-

Scintillation counter

Workflow:

Figure 2. Workflow for the in vitro STS inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in phosphate buffer (pH 7.4). The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%).

-

Dilute the human placental microsomes in phosphate buffer to a suitable protein concentration.

-

-

Enzyme Reaction:

-

In a 96-well plate, add a small volume of the diluted placental microsomes.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [³H]-Estrone-3-sulfate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

-

Extraction and Measurement:

-

Stop the reaction by adding toluene to each well.

-

Vortex the plate to extract the hydrolyzed, non-polar [³H]-Estrone into the toluene phase, while the unreacted, polar [³H]-Estrone-3-sulfate remains in the aqueous phase.

-

Centrifuge the plate to ensure complete phase separation.

-

Carefully transfer a defined volume of the upper toluene layer to a scintillation vial.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control wells (containing no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Enzyme Kinetics of Irreversible Inhibition

This protocol is designed to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) for the irreversible inhibition of STS by this compound.

Procedure:

-

Pre-incubation:

-

Pre-incubate the human placental microsomes with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.

-

-

Measurement of Residual Activity:

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate, [³H]-Estrone-3-sulfate, to initiate the reaction. The high substrate concentration helps to minimize further inhibition during the activity measurement.

-

Allow the reaction to proceed for a short, fixed time.

-

Stop the reaction and measure the amount of product formed as described in the IC₅₀ assay protocol.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will give the apparent rate constant of inactivation (kₒₑₛ).

-

Plot the kₒₑₛ values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Kᵢ and kᵢₙₐ꜀ₜ.

-

Conclusion

This compound (Compound 9e) is a powerful and specific tool for studying the role of steroid sulfatase in both normal physiology and disease states. Its high potency and irreversible mechanism of action make it particularly useful for in vitro and potentially in vivo studies aimed at elucidating the consequences of STS inhibition. The provided protocols offer a foundation for researchers to utilize this compound effectively in their investigations into hormone-dependent cancers and other related pathologies.

References

Application Notes and Protocols for Steroid Sulfatase-IN-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, including breast and prostate cancer.[1][2][3][4] Consequently, the inhibition of STS is a promising therapeutic strategy for these malignancies.

Steroid sulfatase-IN-7 is a potent and irreversible inhibitor of human STS. It exhibits a high degree of potency with an IC50 value of 0.05 nM against human placental STS. Its irreversible nature suggests a long duration of action within a cellular context. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including recommended cell lines, experimental protocols, and data interpretation.

Mechanism of Action

This compound belongs to a class of inhibitors that act as suicide substrates for the STS enzyme. The inhibitor mimics the natural substrate and binds to the active site. Following an initial enzymatic transformation, the inhibitor becomes covalently bonded to a key catalytic residue in the active site, leading to the irreversible inactivation of the enzyme. This prevents the hydrolysis of endogenous steroid sulfates, thereby reducing the intracellular pool of active estrogens and androgens.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. Ideal cell lines should express functional STS and exhibit hormone-dependent growth.

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+). Expresses STS and proliferates in response to estrogens. Widely used for studying STS inhibitors.[5][6][7][8] |

| T-47D | Breast Cancer | ER+. Another suitable model for studying hormone-dependent breast cancer and STS inhibition. |

| VCaP | Prostate Cancer | Androgen receptor (AR) positive. Expresses high levels of STS and is a relevant model for castration-resistant prostate cancer (CRPC).[3][4][9][10] |

| LNCaP | Prostate Cancer | AR positive. Expresses STS and is sensitive to androgens. |

Quantitative Data Summary

| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |

| Novel Chromenone Sulfamates | MCF-7 | STS Activity | < 100 pM | [8] |

| Novel Chromenone Sulfamates | MCF-7 | Inhibition of E1S-stimulated growth | < 100 pM | [8] |

| 2-MeOE2bisMATE | MCF-7 | Cell Growth Inhibition | 0.4 µM | [11] |

| KW-2581 | ZR-75-1 | STS Activity | 13 nM | [12] |

| STX-64 (Irosustat) | JEG-3 | STS Activity | 1.5 nM | [13] |

Based on the high enzymatic potency of this compound (IC50 = 0.05 nM), it is reasonable to hypothesize that its cellular activity will be in the sub-nanomolar to low nanomolar range.

Experimental Protocols

Protocol 1: Determination of STS Activity in Intact Cells

This protocol is designed to measure the enzymatic activity of STS within whole cells and to determine the inhibitory potency of this compound.

Materials:

-

MCF-7 or VCaP cells

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

This compound

-

Radiolabeled substrate (e.g., [³H]estrone sulfate)

-

Multi-well plates (e.g., 24-well)

-

Organic solvent for extraction (e.g., toluene)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter and fluid

Procedure:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well for MCF-7) in a 24-well plate and allow them to attach and grow for 24-48 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the inhibitor for a predetermined time to allow for enzyme inactivation (e.g., 24 hours).

-

Substrate Addition: Add the radiolabeled substrate (e.g., [³H]E1S to a final concentration of 20-50 nM) to each well.

-

Enzymatic Reaction: Incubate for a period during which the conversion of substrate to product is linear (e.g., 2-4 hours).

-

Extraction: Transfer the culture medium to a tube and extract the steroids with an organic solvent.

-

Separation and Quantification: Spot the organic extract onto a TLC plate and develop the chromatogram to separate the sulfated substrate from the unconjugated product. Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of substrate converted to product and determine the IC50 value of this compound.

Protocol 2: Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of hormone-dependent cancer cells.

Materials:

-

MCF-7 or VCaP cells

-

Phenol red-free culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

This compound

-

Estrone sulfate (E1S) or Dehydroepiandrosterone sulfate (DHEAS)

-

96-well plates

-

Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Hormone Deprivation: Seed cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum and incubate for 24-48 hours to synchronize the cells and deprive them of hormones.

-

Treatment: Treat the cells with serial dilutions of this compound in the presence or absence of a steroid sulfate (e.g., 10 nM E1S for MCF-7 cells or 100 nM DHEAS for VCaP cells). Include appropriate controls (vehicle, steroid sulfate alone, inhibitor alone).

-

Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.

-

Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the control wells and calculate the GI50 (concentration for 50% growth inhibition) or EC50 (concentration for 50% of maximal effect) of this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in STS activity assay | Incomplete separation of substrate and product. | Optimize the TLC mobile phase. |

| Low STS activity detected | Low expression of STS in the cell line. | Use a cell line known to have high STS activity (e.g., VCaP or STS-overexpressing cells). |

| Inconsistent results in proliferation assay | Cell seeding density is not uniform. | Ensure proper cell counting and even distribution of cells in the wells. |

| No inhibition of proliferation observed | The chosen cell line is not dependent on the STS pathway for growth. | Confirm STS expression and hormone-dependent growth of the cell line. |

Conclusion

This compound is a highly potent tool for investigating the role of the steroid sulfatase pathway in cell culture models. The provided protocols offer a framework for characterizing its inhibitory activity and its effects on the proliferation of hormone-dependent cancer cells. Due to its high potency, it is recommended to perform initial dose-response experiments over a wide concentration range to determine the optimal working concentrations for specific cell lines and experimental conditions. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive expression of the steroid sulfatase gene supports the growth of MCF-7 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. oncotarget.com [oncotarget.com]

Application of Steroid Sulfatase Inhibitors in Breast Cancer Cell Lines: A Focus on STX64 (Irosustat)

For research use only. Not for use in diagnostic procedures.

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens, which are pivotal in the proliferation of hormone-dependent breast cancer.[1][2][3] STS facilitates the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] These can be further converted into potent estrogens like estradiol, which stimulate tumor growth.[2][4] Consequently, inhibiting STS presents a promising therapeutic strategy for hormone-dependent breast cancer.[1][2][3]

This document provides detailed application notes and protocols for the use of a representative steroid sulfatase inhibitor, STX64 (Irosustat), in breast cancer cell line research. While specific data for "Steroid sulfatase-IN-7" is not available in the public domain, the principles and methods described herein for STX64 are broadly applicable to other potent, non-steroidal STS inhibitors.

Mechanism of Action

STX64 is a potent, irreversible inhibitor of steroid sulfatase.[2] It belongs to the class of aryl sulfamate esters. The mechanism involves the binding of the sulfamate group to the active site of the STS enzyme. This leads to the irreversible sulfamoylation of a formylglycine residue within the active site, thereby inactivating the enzyme. This blockage of STS activity significantly reduces the local production of estrogens within breast tumors, thus inhibiting the growth of estrogen-receptor-positive (ER+) breast cancer cells.[2]

Signaling Pathway

The primary signaling pathway affected by STS inhibition is the estrogen receptor (ER) signaling pathway. By reducing the intratumoral conversion of inactive steroid sulfates to active estrogens, STS inhibitors decrease the ligands available to bind to and activate the estrogen receptor. This leads to reduced transcription of estrogen-responsive genes that are critical for cell proliferation and survival.

References

- 1. Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Steroid Sulfatase-IN-7 in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the androgen biosynthesis pathway, catalyzing the conversion of dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA).[1][2][3] This conversion is a key step in the intracrine production of androgens, which can fuel the growth of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[4][5][6] In CRPC, despite low circulating levels of testosterone, prostate cancer cells can maintain androgen receptor (AR) signaling through the synthesis of androgens from adrenal precursors like DHEAS.[2][4] STS is often overexpressed in CRPC and is associated with resistance to standard anti-androgen therapies such as enzalutamide and abiraterone.[1][4]

Steroid sulfatase-IN-7 is a potent and irreversible inhibitor of the STS enzyme. By blocking STS activity, this compound aims to cut off the supply of DHEA, thereby reducing the intratumoral production of androgens and inhibiting the growth of prostate cancer cells. This makes this compound a promising therapeutic agent for overcoming resistance to current anti-androgen therapies in advanced prostate cancer.[2][5]

Mechanism of Action

This compound inhibits the enzymatic activity of STS, which is responsible for the hydrolysis of steroid sulfates. In the context of prostate cancer, the primary substrate for STS is DHEAS. By inhibiting STS, this compound blocks the conversion of DHEAS to DHEA, a key precursor for the synthesis of testosterone and dihydrotestosterone (DHT). This reduction in androgen levels within the tumor microenvironment leads to decreased activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1][4]

Data Presentation

The following table summarizes the inhibitory activity of this compound and other representative STS inhibitors against various prostate cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | Human Placental STS | Enzymatic Assay | 0.05 | |

| SI-1 | VCaP | Cell Growth Assay | Potent | [1] |

| SI-2 | VCaP | Cell Growth Assay | Potent | [1] |

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer research.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the prostate cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results and determine the IC50 value.

-

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of prostate cancer.

Materials:

-

Male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old

-

Prostate cancer cells (e.g., VCaP)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Resuspend VCaP cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor volume with calipers twice a week. (Tumor Volume = 0.5 x Length x Width^2).

-